(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol
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Overview
Description
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and methyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. For example, the synthesis might start with a chiral amino alcohol, which undergoes cyclization and subsequent functional group modifications to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2S,3S,4S,5S)-2-formyl-5-methylpyrrolidine-3,4-diol, while reduction can produce this compound derivatives with different substituents.
Scientific Research Applications
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol include other chiral pyrrolidine derivatives with different substituents. Examples include:
- (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-ethylpyrrolidine-3,4-diol
- (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its hydroxymethyl and methyl substituents provide distinct chemical properties that can be leveraged in various synthetic and research contexts.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5-,6-/m0/s1 |
InChI Key |
YRBKDBZXOAEMOT-BXKVDMCESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](N1)CO)O)O |
Canonical SMILES |
CC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
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